molecular formula C9H7NO2 B182192 Isoquinoline-1,3(2H,4H)-dione CAS No. 4456-77-3

Isoquinoline-1,3(2H,4H)-dione

Cat. No. B182192
CAS RN: 4456-77-3
M. Wt: 161.16 g/mol
InChI Key: QGNQEODJYRGEJX-UHFFFAOYSA-N
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Description

Isoquinoline-1,3(2H,4H)-dione compounds have attracted extensive attention from synthetic chemists in recent years . The aim is to find simple, mild, green, and efficient synthetic methods .


Synthesis Analysis

There are diverse range of synthetic methods for Isoquinoline-1,3(2H,4H)-dione. These methods employ acryloyl benzamides as key substrates to furnish isoquinoline-1,3-diones using different radical precursors, such as those containing carbon, sulphur, phosphorus, nitrogen, silicon and bromine . A highly enantioselective aza-Friedel–Crafts reaction of structurally new ketimines with indoles and pyrrole is developed by using a chiral phosphoric acid as the catalyst . This protocol enables the first enantioselective synthesis of isoquinoline-1,3(2H,4H)-dione derivatives in good to excellent yields .


Molecular Structure Analysis

Isoquinoline-1,3(2H,4H)-dione compounds have been studied using 3D-QSAR methods . The bioactive conformation of template compound was obtained by performing molecular docking into the ATP binding site of the homology model of CDK4 .


Chemical Reactions Analysis

Isoquinoline-1,3(2H,4H)-dione compounds are synthesized using a radical cascade reaction . A highly enantioselective aza-Friedel–Crafts reaction of structurally new ketimines with indoles and pyrrole is also used .

Scientific Research Applications

1. Synthesis Methods

Isoquinoline-1,3(2H,4H)-dione compounds have garnered significant attention for their synthesis. Researchers have focused on developing simple, mild, green, and efficient methods. Various synthetic approaches using acryloyl benzamides as key substrates have been explored, utilizing radical precursors containing elements like carbon, sulfur, phosphorus, nitrogen, silicon, and bromine (Niu & Xia, 2022). Another synthesis method involves decarbonylative coupling of N-alkyl-N-methacryloylbenzamides and aliphatic aldehydes under metal-free conditions, offering a complementary approach to generate alkyl-substituted isoquinoline-1,3(2H,4H)-diones (Pan, Chen & Yu, 2017).

2. Antitumor Potential

A series of isoquinoline-1,3(2H,4H)-dione derivatives have shown promise as potential antitumor agents. These compounds inhibit cyclin-dependent kinase 4 (CDK4) more than CDK2 and CDK1. Specific substituents on the isoquinoline-1,3-dione core enhance this inhibitory activity (Tsou et al., 2009). Additionally, some isoquinoline-1,3(2H,4H)-diones, particularly those with specific aryl substitutions, have displayed cytotoxic activities against various cancer cell lines and inhibited tumor growth in vivo (Kang et al., 2014).

3. HIV-1 Inhibition

Isoquinoline-1,3(2H,4H)-diones, specifically 2-hydroxyisoquinoline-1,3(2H,4H)-dione and its derivatives, have been identified as inhibitors of HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. These compounds show potential as antiviral agents against HIV-1 (Billamboz et al., 2011).

4. Fluorescent Emitters

Benzoisoquinoline-1,3-dione has been applied as an electron acceptor in donor-acceptor type thermally activated delayed fluorescent (TADF) emitters. These emitters, with modifications, have shown potential for high quantum efficiency in red TADF devices (Yun & Lee, 2017).

5. Enantioselective Synthesis

Isoquinoline-1,3(2H,4H)-dione derivatives have been synthesized enantioselectively using a chiral phosphoric acid-catalyzed aza-Friedel-Crafts reaction, achieving high yields and excellent enantioselectivity. This represents a significant advancement in the enantioselective synthesis of these compounds (You et al., 2019).

properties

IUPAC Name

4H-isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-8-5-6-3-1-2-4-7(6)9(12)10-8/h1-4H,5H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNQEODJYRGEJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50325194
Record name Isoquinoline-1,3(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinoline-1,3(2H,4H)-dione

CAS RN

4456-77-3
Record name 1,3(2H,4H)-Isoquinolinedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004456773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Homophthalimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409146
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoquinoline-1,3(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3(2H,4H)-ISOQUINOLINEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36C8TUT4R4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of homophthalic acid (200 g, 1.09 mol) and urea (80 g, 1.31 mol) was ground to a fine powder then heated at 175-185° C. until it had melted then resolidified. The mixture was cooled to ambient temperature, methanol (500 ml) was added, then the mixture was heated under reflux for 20 minutes, filtered, and allowed to cool to ambient temperature. The resulting solid was collected by filtration, washed with methanol and dried in vacuo to give homophthalimide (60 g, 34%) as a solid; m.pt. 235-240° C.; δH 4.0 (2H, s), 7.3-7.75 (3H, m), 8.10 (1H, d), 11.20 (1H, br s).
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
34%

Synthesis routes and methods II

Procedure details

2-(Carboxymethyl)benzoic acid (10 g, 55.6 mmol) was dissolved in concentrated NH4OH (15 mL) and then was evaporated to dryness under reduced pressure. The process was repeated with additional NH4OH (5 mL). The resulting residue was treated with 1,2-dichlorobenzene (20 mL) and heated with stirring at 200° C. without a condenser allowing the solvent to evaporate. The concentrated mixture was allowed to cool to room temperature, diluted with methanol (20 mL), and allowed to stand overnight. The precipitate was collected by filtration, washed with methanol, and dried under reduced pressure to provide the title compound as tan needles (6.6 g, 74%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Yield
74%

Synthesis routes and methods III

Procedure details

Homophthalic anhydride (20 g) and urea (60 g) were reacted at 170° C. for 1 hr. The reaction mixture was cooled, water (500 ml) was added thereto, and then the resulting precipitates were collected by filtration. The precipitate were washed with water and dried in hot air, to give 10.5 g of homophthalimide as a white powder.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Homophthalic anhydride (1.62 g, 10 mmol) and ammonium carbonate (1.61 g, 10 mmol) are ground in a mortar and then slowly heated to fusion at about 280° C. After 2 h, the reaction mixture is allowed to cool. The product is practically pure and needs no further treatment. Thus homophthalimide is obtained in 95% yield (153 mg).
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
1.61 g
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoquinoline-1,3(2H,4H)-dione
Reactant of Route 2
Isoquinoline-1,3(2H,4H)-dione
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Isoquinoline-1,3(2H,4H)-dione
Reactant of Route 4
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Reactant of Route 5
Isoquinoline-1,3(2H,4H)-dione
Reactant of Route 6
Isoquinoline-1,3(2H,4H)-dione

Citations

For This Compound
246
Citations
YN Niu, XF Xia - Organic & Biomolecular Chemistry, 2022 - pubs.rsc.org
In recent years, isoquinoline-1,3(2H,4H)-dione compounds have attracted extensive attention from synthetic chemists, with the aim of finding simple, mild, green and efficient synthetic …
Number of citations: 5 pubs.rsc.org
XL Wang, X Bai, CF Wu, YX Dong… - Asian Journal of …, 2021 - Wiley Online Library
The first direct C(sp 3 )−H bond sulfonylation and sulfuration reactions of isoquinoline‐1,3‐(2H,4H)‐diones have been developed under transition‐metal‐free conditions. Using air as …
Number of citations: 12 onlinelibrary.wiley.com
YX Li, XB Feng, XM Jia, H Jin, F Chen… - Asian Journal of …, 2021 - Wiley Online Library
A mild and green methodology for the regiodivergent functionalization of isoquinoline‐1,3(2H,4H)‐diones under aerobic conditions was developed. Under a catalytic amount of base, …
Number of citations: 1 onlinelibrary.wiley.com
W Zhao, P Xie, M Zhang, B Niu, Z Bian… - Organic & …, 2014 - pubs.rsc.org
A cascade reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes was developed to generate isoquinoline-1,3(2H,4H)-dione derivatives. The reaction involves …
Number of citations: 30 pubs.rsc.org
HR Tsou, M Otteng, T Tran, MB Floyd Jr… - Journal of medicinal …, 2008 - ACS Publications
The cyclin-dependent kinases (CDKs), as complexes with their respective partners, the cyclins, are critical regulators of cell cycle progression. Because aberrant regulations of CDK4/…
Number of citations: 90 pubs.acs.org
D Yuan, Z Duan, Y Rao, MW Ding - Tetrahedron, 2016 - Elsevier
A new efficient synthesis of isoquinoline-1,3(2H,4H)-diones or isoindolin-1-ones via sequential Ugi-4CR or Ugi-3CR/cyclization reaction was developed. α-Acylamino amides 5, …
Number of citations: 19 www.sciencedirect.com
BR Kang, J Wang, H Li, Y Li, QB Mei… - Medicinal Chemistry …, 2014 - Springer
Six 2-(2-acylaminobenzothiazol-6-yl)isoquinoline-1,3(2H,4H)-diones (1a–1f) and five 2-arylisoquinoline-1,3(2H,4H)-diones (1g–1k) were synthesized by refluxing homophthalic …
Number of citations: 15 link.springer.com
XY Lu, YD Chen, N Sun, YJ Jiang, QD You - Journal of molecular modeling, 2010 - Springer
The cyclin-dependent kinases (CDKs) are critical regulators of cell cycle progression, and are involved in uncontrolled cell proliferation—a hallmark of cancer. This suggests that small …
Number of citations: 24 link.springer.com
HR Tsou, X Liu, G Birnberg, J Kaplan… - Journal of medicinal …, 2009 - ACS Publications
The series of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-dione and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-dione derivatives reported here represents a …
Number of citations: 95 pubs.acs.org
A Golushko, D Dar'in, G Kantin, N Guranova… - …, 2019 - thieme-connect.com
Protonation of 4-diazoisoquinoline-1,3(2H,4H)-diones in Brønsted acids gives rise to diazonium cations that can be trapped with arenes to give 4-arylisoquinoline-1,3(2H,4H)-diones (…
Number of citations: 8 www.thieme-connect.com

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